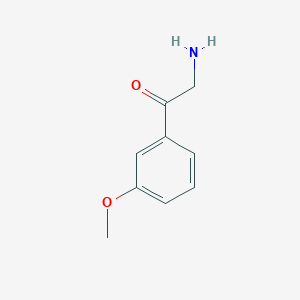

2-Amino-1-(3-methoxyphenyl)ethanone

Description

2-Amino-1-(3-methoxyphenyl)ethanone (CAS: 24037-72-7) is a substituted acetophenone derivative characterized by an amino group at the α-position and a methoxy group at the 3-position of the phenyl ring. Its hydrochloride salt has a molecular formula of C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . Key physical properties include:

This compound is utilized in pharmaceutical intermediates and fine chemical synthesis, though its specific applications are less documented compared to structural analogs .

Properties

IUPAC Name |

2-amino-1-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSGCJNAVDKWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-β-nitrostyrene, which is then reduced to 2-amino-1-(3-methoxyphenyl)ethanone using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as described above. The choice of reagents and catalysts may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Amino-1-(3-methoxyphenyl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Amino-1-(2-hydroxyphenyl)ethanone (CAS: 72481-17-5)

- Molecular formula: C₈H₉NO₂

- Molecular weight : 151.17 g/mol

- Synthesis : Prepared via reduction of 3-nitro-4-hydroxycoumarin with hydriodic acid and acetic acid .

- Hydrochloride salt : Melting point 217–220°C .

- Key difference : The 2-hydroxy substituent increases polarity compared to the methoxy group, influencing solubility and reactivity.

2-Amino-1-(4-hydroxyphenyl)ethanone (CAS: 77369-38-1)

- Molecular formula: C₈H₉NO₂

- Molecular weight : 151.17 g/mol

- Synthesis: Oxidized from 1-(4-hydroxyphenyl)-2-aminoethanol or hydrogenated from p-hydroxyisonitrosoacetophenone .

- Biological activity : Derivatives (e.g., A5-A8) exhibit lipid-lowering effects in rats, with compound A5 showing significant triglyceride reduction .

1-(2-Amino-6-nitrophenyl)ethanone (CAS: 56515-63-0)

- Molecular formula : C₈H₈N₂O₃

- Key difference : The 6-nitro group introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.

Imidazolopiperazine Derivatives with Aminoethanone Moieties

Examples from antimalarial studies :

| Compound Structure | IC50 (nM) 3D7 | IC50 (nM) W2 |

|---|---|---|

| 2-Amino-1-(3-(4-fluorophenyl)amino-2-(3-fluorophenyl)-imidazo[1,2-a]pyrazin-7-yl)ethanone | 10 | 30 |

| 2-Amino-1-(3-(4-fluorophenyl)amino-2-(4-methoxyphenyl)-imidazo[1,2-a]pyrazin-7-yl)ethanone | 2270 | 1702 |

Key Insight : Substituents at the phenyl ring (e.g., 3-fluoro vs. 4-methoxy ) drastically affect antimalarial potency. Electron-withdrawing groups (e.g., F) enhance activity compared to methoxy .

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|

| 2-Amino-1-(3-methoxyphenyl)ethanone HCl | 201.65 | 320.2 | Not reported |

| 2-Amino-1-(2-hydroxyphenyl)ethanone HCl | 151.17 + HCl | N/A | 217–220 |

| 2-Amino-1-(4-hydroxyphenyl)ethanone | 151.17 | N/A | 215–235 (HCl salt) |

Biological Activity

2-Amino-1-(3-methoxyphenyl)ethanone, also known as 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride, is an organic compound characterized by its amino and methoxy-substituted phenyl groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including antidepressant, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activities, supported by research findings and data tables.

- Molecular Formula : C₉H₁₁N₁O₂·HCl

- Molecular Weight : Approximately 201.652 g/mol

- Physical Form : White crystalline powder, soluble in water

Antidepressant Properties

Preliminary studies suggest that 2-Amino-1-(3-methoxyphenyl)ethanone exhibits antidepressant-like effects. Research indicates that it may interact with neurotransmitter systems involved in mood regulation. The compound's mechanism of action appears to be linked to serotonin and norepinephrine pathways, similar to conventional antidepressants.

Antioxidant Activity

The antioxidant potential of 2-Amino-1-(3-methoxyphenyl)ethanone has been evaluated through various assays. Notably, it has shown significant radical scavenging activity, comparable to established antioxidants like ascorbic acid. This activity is believed to stem from the compound's ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative stress .

Anticancer Activity

Recent studies have assessed the anticancer effects of 2-Amino-1-(3-methoxyphenyl)ethanone against various cancer cell lines. The compound demonstrated cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results from MTT assays indicated a higher efficacy against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against certain cancer types .

Comparison of Biological Activities

Case Studies

- Antidepressant Effects : In a study involving rodent models, administration of 2-Amino-1-(3-methoxyphenyl)ethanone resulted in a notable decrease in depressive symptoms as measured by the forced swim test and tail suspension test. These findings support its potential utility in treating mood disorders.

- Antioxidant Efficacy : A series of experiments assessed the compound's ability to scavenge free radicals using the DPPH assay. Results indicated that 2-Amino-1-(3-methoxyphenyl)ethanone effectively reduced DPPH concentration, highlighting its role as a potent antioxidant agent .

- Cancer Cell Line Studies : In vitro studies on U-87 and MDA-MB-231 cell lines revealed that treatment with varying concentrations of 2-Amino-1-(3-methoxyphenyl)ethanone led to dose-dependent cytotoxic effects, with the U-87 cells exhibiting greater sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.